molecular formula C16H20ClN3O2 B2465933 2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide CAS No. 2411267-69-9

2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide

Cat. No. B2465933
CAS RN: 2411267-69-9
M. Wt: 321.81
InChI Key: NPNCKGCZNJKEHX-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide, also known as Compound A, is a synthetic compound that has been widely studied for its potential therapeutic applications. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide A is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. Studies have shown that 2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide A can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain kinases, which play a role in cell signaling pathways.
Biochemical and Physiological Effects:
2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide A has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of arthritis and colitis, suggesting that it may have potential as an anti-inflammatory agent. It has also been shown to inhibit the growth of cancer cells in vitro and in animal models, suggesting that it may have potential as an anti-cancer agent. Additionally, it has been shown to improve glucose tolerance in animal models of diabetes, suggesting that it may have potential as an anti-diabetic agent.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide A in lab experiments is that it has a well-defined chemical structure, making it easier to study its effects. Additionally, it has been shown to have a variety of biochemical and physiological effects, making it a versatile compound for studying different biological processes. One limitation of using 2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide A in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide A. One direction is to further investigate its anti-inflammatory properties and its potential as a treatment for inflammatory diseases such as arthritis and colitis. Another direction is to investigate its anti-cancer properties and its potential as a treatment for various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide A and to identify other potential therapeutic applications for this compound.

Synthesis Methods

The synthesis of 2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide A involves a multi-step process that begins with the reaction of 4-methoxy-3-(pyrazol-1-ylmethyl)benzaldehyde with ethyl 2-bromoacetate to form a key intermediate. This intermediate is then converted to 2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide A through a series of reactions involving chlorination, amidation, and reduction.

Scientific Research Applications

2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide A has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for the development of new drugs.

properties

IUPAC Name

2-chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3O2/c1-11(17)16(21)19-12(2)13-5-6-15(22-3)14(9-13)10-20-8-4-7-18-20/h4-9,11-12H,10H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPNCKGCZNJKEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)OC)CN2C=CC=N2)NC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-[4-methoxy-3-(pyrazol-1-ylmethyl)phenyl]ethyl]propanamide

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